![molecular formula C17H15Cl3INO3 B4926685 2,3,3-trichloroprop-2-en-1-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate CAS No. 5190-21-6](/img/structure/B4926685.png)
2,3,3-trichloroprop-2-en-1-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-trichloroprop-2-en-1-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes multiple halogen atoms and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-trichloroprop-2-en-1-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate typically involves multiple steps. The starting materials include 2,3,3-trichloroprop-2-en-1-ol and 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid. The reaction conditions often require the use of catalysts and specific solvents to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,3-trichloroprop-2-en-1-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: Halogen atoms in the compound can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2,3,3-trichloroprop-2-en-1-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of halogenated compounds on biological systems.
Industry: It is used in the production of polymers and other materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2,3,3-trichloroprop-2-en-1-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and carbamoyl group play crucial roles in binding to these targets and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-trichloropropene: A simpler compound with similar halogenation but lacking the carbamoyl and cyclohexene groups.
2,3,3-trichloroprop-2-en-1-ol: A precursor in the synthesis of the target compound.
6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid: Another precursor with similar functional groups.
Uniqueness
2,3,3-trichloroprop-2-en-1-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate is unique due to its combination of halogen atoms and a carbamoyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications that require these characteristics.
Properties
IUPAC Name |
2,3,3-trichloroprop-2-enyl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3INO3/c18-14(15(19)20)9-25-17(24)13-4-2-1-3-12(13)16(23)22-11-7-5-10(21)6-8-11/h1-2,5-8,12-13H,3-4,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVGSFDYMWRPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC=C(C=C2)I)C(=O)OCC(=C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385340 |
Source


|
| Record name | ST029193 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5190-21-6 |
Source


|
| Record name | ST029193 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
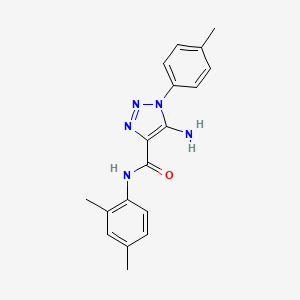
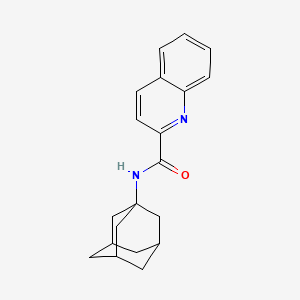
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide](/img/structure/B4926643.png)
![N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B4926645.png)
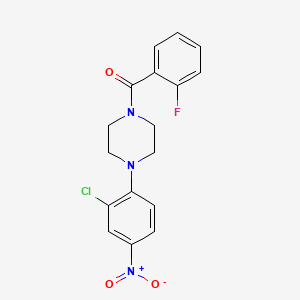
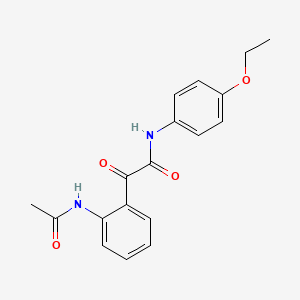
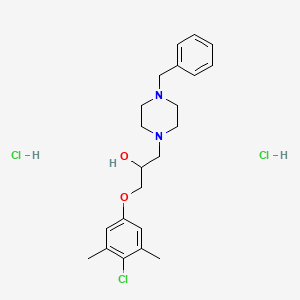
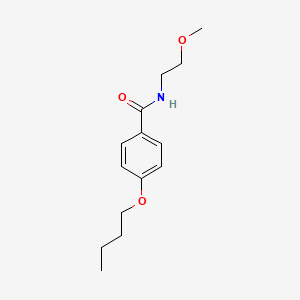
![1,7,7-Trimethyl-3-(methyliminomethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B4926679.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-(pentan-3-ylidene)propanehydrazide](/img/structure/B4926693.png)
![(5Z)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B4926699.png)
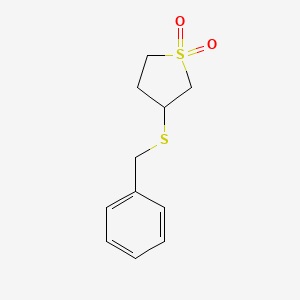
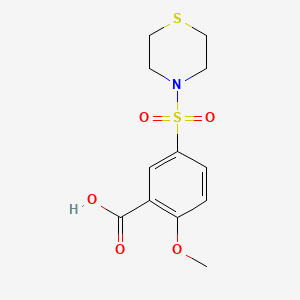
![4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}BUTYL)BUTANAMIDE](/img/structure/B4926724.png)
